N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a complex organic compound characterized by its unique molecular structure. It has the chemical formula C12H16N2O4S and a molecular weight of 284.33 g/mol. This compound incorporates a tetrahydrobenzo[b][1,4]oxazepine ring system along with a methanesulfonamide group, making it of interest in various scientific fields, including medicinal chemistry and organic synthesis.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide can be classified as a heterocyclic compound due to the presence of the oxazepine ring. It also falls under the category of sulfonamides due to the methanesulfonamide functional group.
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide typically involves several steps:
The reaction conditions for synthesizing this compound often require specific temperatures and solvents to ensure high yield and purity. Industrial methods may utilize continuous flow reactors to enhance efficiency and safety.
The molecular structure of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide features:
The InChI key for this compound is provided for structural identification purposes: InChI=1S/C12H16N2O4S/c1-12(2)9(16)6-7(13)5-10(14)15-11(6)17/h5H,13H2,1-2H3,(H2,14,15)(H2,16,17).
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide can undergo several types of chemical reactions:
Typical reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions vary but often involve controlled temperatures and specific solvents.
While detailed physical properties such as melting point and boiling point are not extensively documented in available literature:
Key chemical properties include:
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide has several notable applications:
This comprehensive analysis highlights the significance of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide in various scientific fields and its potential for future research and applications.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: